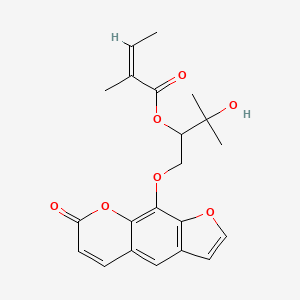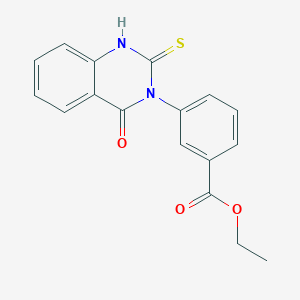
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the tetrazole ring: This can be achieved through cycloaddition reactions involving azides and nitriles.
Introduction of the fluorine atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The thiophene and pyridine rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
Analyse Des Réactions Chimiques
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the sulfonamide group to an amine.
Coupling reactions: The compound can participate in further coupling reactions to form more complex molecules.
Applications De Recherche Scientifique
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Industrial Chemistry: The compound’s reactivity and stability make it useful in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-fluoro-3-(1H-tetrazol-5-yl)phenylboronic acid: This compound shares the tetrazole and fluorine moieties but differs in the presence of a boronic acid group instead of the sulfonamide group.
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Similar in having a tetrazole and fluorine, but with a carboxylic acid group instead of the sulfonamide.
Propriétés
Formule moléculaire |
C17H13FN6O2S2 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-fluoro-3-(2H-tetrazol-5-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H13FN6O2S2/c18-14-6-5-12(9-13(14)17-21-23-24-22-17)28(25,26)20-10-11-3-1-7-19-16(11)15-4-2-8-27-15/h1-9,20H,10H2,(H,21,22,23,24) |
Clé InChI |
XQNXZYNWPRQZJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098402.png)


![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098413.png)
![6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14098416.png)
![methyl 3-[[3-(2-bromo-1H-indol-3-yl)-2-[2-[[8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B14098422.png)

![5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14098439.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B14098440.png)
![ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14098454.png)
![5-(4-chlorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14098475.png)

![N'-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B14098481.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate](/img/structure/B14098483.png)
